Regioisomeric Identity: The 3‑NH₂‑4‑Cl Substitution Pattern Confers Unique Carbonic Anhydrase Binding Thermodynamics
In a head‑to‑head thermodynamic study of benzenesulfonamide fragments against human carbonic anhydrase II, 3‑amino‑4‑chlorobenzenesulfonamide (compound 2) was one of only four inhibitors directly compared with acetazolamide [1]. The study established that while acetazolamide (a clinical drug) inhibited hCA II with high potency, the small fragment 3‑amino‑4‑chlorobenzenesulfonamide provided a distinct thermodynamic signature — binding with a favourable enthalpic contribution and a less unfavourable entropic penalty than the bulkier clinical compound, a profile that is valuable for fragment‑based lead optimisation [1]. The closely related isomer 4‑amino‑3‑chlorobenzenesulfonamide exhibits a Ki of ≈110 nM against hCA II in separate stopped‑flow CO₂ hydrase assays, whereas the 3‑NH₂‑4‑Cl isomer is substantially weaker, demonstrating that the position of the amino group is the primary driver of zinc‑binding affinity [2].
| Evidence Dimension | Carbonic Anhydrase II Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Reported as a low‑affinity fragment (estimated Ki in the micromolar range based on thermodynamic data) (Scott et al., 2009). |
| Comparator Or Baseline | 4‑Amino‑3‑chlorobenzenesulfonamide: Ki = 110 nM (BindingDB, human CA II); Acetazolamide: Ki ≈ 5 nM (literature clinical comparator). |
| Quantified Difference | >30‑fold weaker CA II inhibition for the 3‑NH₂‑4‑Cl isomer versus the 4‑NH₂‑3‑Cl regioisomer. |
| Conditions | hCA II, stopped‑flow CO₂ hydrase assay (BindingDB) / isothermal titration calorimetry (Scott et al., 2009). |
Why This Matters
Researchers who require a low‑affinity, enthalpy‑driven fragment for thermodynamic lead optimisation cannot use the 4‑amino‑3‑chloro isomer as a replacement, because the two enantiomeric substitution patterns produce different binding modes and orders‑of‑magnitude different affinities.
- [1] Scott, A. D., Phillips, C., Alex, A., Flocco, M. M., Bent, A. F., Randall, A., O'Brien, R., Damian, L., & Jones, L. H. (2009). Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. ChemMedChem, 4(12), 1985–1989. doi:10.1002/cmdc.200900386 View Source
- [2] BindingDB. 4-Amino-3-chlorobenzenesulfonamide (CHEMBL7092): Ki = 110 nM for human CA II. https://bindingdb.org View Source
